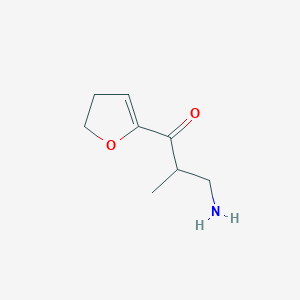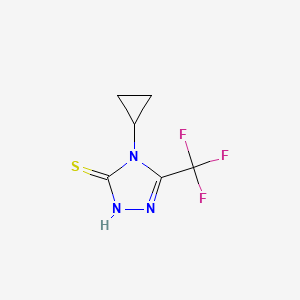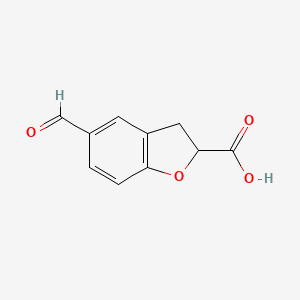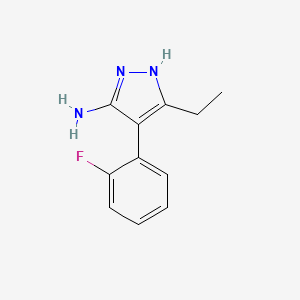![molecular formula C13H17NO3 B13166979 N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B13166979.png)
N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The unique structure of this compound, featuring a cyclopropylmethyl group and a phenoxyacetamide moiety, contributes to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide typically involves the following steps:
Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 2-(hydroxymethyl)phenol with chloroacetic acid or its derivatives under basic conditions to form 2-(hydroxymethyl)phenoxyacetic acid.
Amidation Reaction: The phenoxyacetic acid derivative is then reacted with cyclopropylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)phenoxyacetamide.
Reduction: Formation of N-(cyclopropylmethyl)-2-[2-(aminomethyl)phenoxy]acetamide.
Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The cyclopropylmethyl group and phenoxyacetamide moiety may play crucial roles in binding to these targets and influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]ethanamide
- N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]propionamide
Uniqueness
N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the cyclopropylmethyl group can influence the compound’s steric and electronic properties, potentially leading to unique interactions with molecular targets.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide |
InChI |
InChI=1S/C13H17NO3/c15-8-11-3-1-2-4-12(11)17-9-13(16)14-7-10-5-6-10/h1-4,10,15H,5-9H2,(H,14,16) |
InChI Key |
WTJHBOHISZBABI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)COC2=CC=CC=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


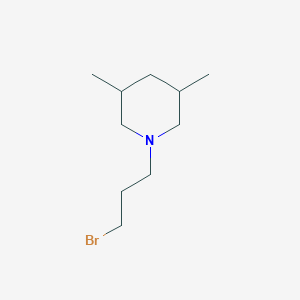
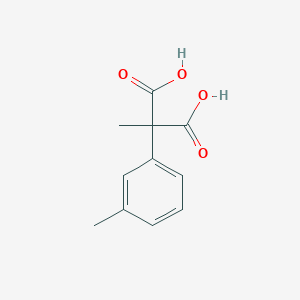
![(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B13166916.png)
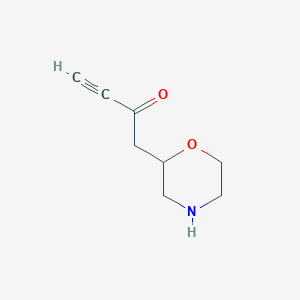
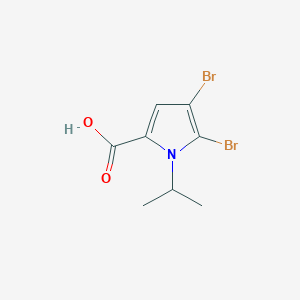
![1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13166938.png)
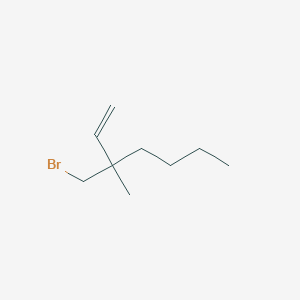
![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid](/img/structure/B13166947.png)
